Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate
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Overview
Description
Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate is a complex organic compound known for its unique structure and properties. This compound belongs to the class of hexacarboxylic acids and derivatives, which are characterized by their multiple carboxylate groups .
Preparation Methods
The synthesis of Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate involves several steps. One common method includes the reaction of triethylenetetramine with formaldehyde and sodium cyanide, followed by the addition of phosphonic acid derivatives . The reaction conditions typically involve controlled temperatures and pH levels to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in the study of metal ion interactions and as a probe for biological systems.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. This compound can form stable complexes with various metal ions, which can influence biological pathways and chemical reactions. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
Hexadecaammonium ((3,6,9,12-tetrakis(phosphonatomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonate can be compared with other similar compounds, such as:
Triethylenetetraminehexaacetic acid (TTHA): Known for its chelating properties and used in similar applications.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with applications in medicine and industry.
The uniqueness of this compound lies in its specific structure and the ability to form highly stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
93842-79-6 |
---|---|
Molecular Formula |
C18H100N22O24P8 |
Molecular Weight |
1256.9 g/mol |
IUPAC Name |
hexadecaazanium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H52N6O24P8.16H3N/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);16*1H3 |
InChI Key |
JLVYNZFXTOYJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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